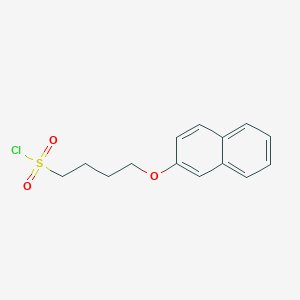
3,5-Dichloro-2-fluoroaniline
Vue d'ensemble
Description
“3,5-Dichloro-2-fluoroaniline” is a chemical compound with the molecular formula C6H4Cl2FN . It has a molecular weight of 180.01 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been described in patents. For example, a preparation method of para-fluoroaniline involves mixing 3,5-dichloro-4-fluoronitrobenzene with a solvent to form a reaction liquid . The reaction liquid undergoes a reduction and dechlorination reaction in a high-pressure autoclave under the action of a catalyst . The reaction conditions include a pressure of 1.0-4.0MPa, a temperature of 60-120°C, a reaction time of 2-5 hours, and a mass ratio of the catalyst and the 3,5-dichloro-4-fluoronitrobenzene of 1-40 percent .
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-2-fluoroaniline” is represented by the formula C6H4Cl2FN . The average mass of the molecule is 180.007 Da and the monoisotopic mass is 178.970490 Da .
Physical And Chemical Properties Analysis
“3,5-Dichloro-2-fluoroaniline” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Applications De Recherche Scientifique
Metabolism and Biochemical Studies
Metabolism in Rats : The metabolic fate of chloro-fluoroaniline compounds, closely related to 3,5-Dichloro-2-fluoroaniline, has been extensively studied in rats. Techniques like HPLC-MS, NMR spectroscopy, and HPLC-ICPMS were employed to analyze the metabolism of these compounds. This research offers insights into the complex metabolic transformations of such compounds, including N-acetylation and hydroxylation followed by O-sulfation (Duckett et al., 2006).
Metabonomic Assessment of Toxicity : Studies on the toxic effects of similar fluoroaniline compounds on earthworms (Eisenia veneta) have been conducted. This research highlights the potential of these compounds as biomarkers of xenobiotic toxicity and their impact on the biochemical profiles of organisms (Bundy et al., 2002).
Chemical and Structural Analysis
Crystal and Molecular Structure : Research has been conducted on the crystal and molecular structure of compounds similar to 3,5-Dichloro-2-fluoroaniline. Such studies provide detailed insights into the intra- and intermolecular interactions, which are crucial for understanding the chemical properties and reactivity of these compounds (Betz, 2015).
Density Functional Theory Study : The electrical and structural properties of various fluoroanilines have been examined, which is relevant for understanding the properties of 3,5-Dichloro-2-fluoroaniline. These studies are essential for the development of new materials, especially in the field of conducting polymers (BeigiHossein Shirani, 2012).
Environmental and Biological Applications
Biodegradation Studies : The biodegradation of fluoroaniline compounds by bacterial strains like Rhizobium sp. has been investigated. This research is significant for environmental applications, especially in the context of bioremediation and understanding the ecological impact of such compounds (Zhao et al., 2019).
Photocatalytic Degradation : Studies on the photocatalytic degradation of fluoroanilines on TiO2 surfaces provide insights into potential environmental clean-up methods. This research is crucial for developing strategies to mitigate the environmental impact of these compounds (Jackman & Thomas, 2014).
Polymer Science and Material Engineering
- Polymer Synthesis and Characterization : Research into the synthesis and characterization of polyaniline and polyfluoroaniline derivatives, including their thermal stability and electrical conductivity, highlights the potential of 3,5-Dichloro-2-fluoroaniline in material engineering. This is particularly relevant for the development of new conducting polymers with enhanced properties (Waware et al., 2018).
Biochemistry and Genetic Engineering
- Genetic Encoding of Fluorescent Amino Acids : The development of techniques for the biosynthetic incorporation of fluorophores into proteins at defined sites provides a tool to study protein structure and dynamics. This research is indicative of the broader potential applications of fluoroaniline derivatives in biochemistry and genetic engineering (Summerer et al., 2006).
Safety and Hazards
The safety information for “3,5-Dichloro-2-fluoroaniline” indicates that it is a substance with some hazards . The GHS pictogram is GHS07, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .
Mécanisme D'action
Pharmacokinetics
The compound is likely to have high gastrointestinal absorption due to its lipophilicity . It is also expected to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an important enzyme involved in drug metabolism .
Action Environment
The action of 3,5-Dichloro-2-fluoroaniline can be influenced by various environmental factors. These include the pH and composition of the biological medium, the presence of other substances that can interact with the compound, and the temperature . For instance, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment .
Propriétés
IUPAC Name |
3,5-dichloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHYENAVAPCCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-fluoroaniline | |
CAS RN |
1394838-36-8 | |
| Record name | 3,5-Dichloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid](/img/structure/B1427179.png)




![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine](/img/structure/B1427187.png)

![7-Oxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B1427191.png)
![[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1427194.png)
![4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one](/img/structure/B1427195.png)